2,4-Dimethylpentane-2,4-diol
Overview
Description
2,4-Dimethylpentane-2,4-diol is an organic compound with the molecular formula C7H16O2 . It belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .
Synthesis Analysis
This compound is produced in large quantities in oil refineries. It results from the alkylation of isobutane by propylene . Often referred to as “alkylate”, it is blended with other gasoline components to give a high octane fuel .Molecular Structure Analysis
The molecular weight of 2,4-Dimethylpentane-2,4-diol is 132.2007 . The IUPAC Standard InChI is InChI=1S/C7H16O2/c1-6(2,8)5-7(3,4)9/h8-9H,5H2,1-4H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
2,4-Dimethyl-2,4-pentanediol: A Comprehensive Analysis of Scientific Research Applications
Catalysis in Organic Synthesis: One of the primary applications of 2,4-Dimethyl-2,4-pentanediol is in organic synthesis as a catalyst. Its chromium (VI) ester is known to catalyze the peroxyacetic acid oxidation of secondary alcohols to ketones. This reaction is significant in the synthesis of various organic compounds and intermediates used in pharmaceuticals, agrochemicals, and perfumes .
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethyl-2,4-pentanediol is secondary alcohols . Secondary alcohols are organic compounds that contain a hydroxyl group (-OH) attached to a carbon atom that is itself attached to two other carbon atoms. They play a crucial role in various biochemical reactions.
Mode of Action
2,4-Dimethyl-2,4-pentanediol interacts with its targets through its Cr (VI) ester, which acts as a catalyst . The compound facilitates the oxidation of secondary alcohols to ketones by peroxyacetic acid . This interaction results in the transformation of the secondary alcohol into a ketone, a compound containing a carbonyl group (C=O) bonded to two other carbon atoms.
Result of Action
The primary result of the action of 2,4-Dimethyl-2,4-pentanediol is the conversion of secondary alcohols to ketones . This transformation can have significant effects at the molecular and cellular levels, depending on the specific secondary alcohol and ketone involved. For example, in metabolic pathways, the production of ketones can provide an alternative energy source for cells.
properties
IUPAC Name |
2,4-dimethylpentane-2,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2,8)5-7(3,4)9/h8-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGFWMBFZBBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179598 | |
Record name | 2,4-Dimethylpentane-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24892-49-7 | |
Record name | 2,4-Dimethylpentane-2,4-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024892497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylpentane-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-dimethylpentane-2,4-diol a suitable ligand for a chromium(VI)-based oxidizing agent?
A1: While the provided abstracts don't delve into the specifics of why 2,4-dimethylpentane-2,4-diol is chosen as the ligand, we can infer some reasons:
- Formation of a Cyclic Ester: Diols like 2,4-dimethylpentane-2,4-diol can react with chromic acid to form cyclic chromate esters [, ]. These cyclic structures can enhance the stability and solubility of the chromium(VI) species in organic solvents, making them more suitable for oxidation reactions.
Q2: Are there any advantages to using the 2,4-dimethylpentane-2,4-diol chromate ester as a catalytic oxidant?
A2: The abstract mentions using a "catalytic amount" of the 2,4-dimethylpentane-2,4-diol cyclic chromate alongside peroxyacetic acid []. This suggests a potential catalytic cycle where:
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